Xylylcarb

描述

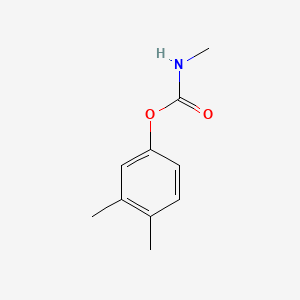

Structure

3D Structure

属性

IUPAC Name |

(3,4-dimethylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJYTPVNMWIZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058032 | |

| Record name | Xylylcarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2425-10-7 | |

| Record name | Xylylcarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylylcarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,4-dimethyl-, 1-(N-methylcarbamate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylylcarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-xylyl methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLYLCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2999840EDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Xylylcarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Xylylcarb, chemically known as 3,4-dimethylphenyl methylcarbamate, is a synthetic insecticide that has been utilized in agricultural and domestic settings.[1] Its efficacy as a pesticide stems from its ability to disrupt the normal functioning of the nervous system by targeting acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[1][2][3] This guide will delve into the detailed mechanism of this compound's interaction with AChE, present relevant (though generalized) quantitative data for similar compounds, and provide methodologies for its study.

Molecular Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

The primary mechanism of action of this compound is the reversible inhibition of acetylcholinesterase.[1] This process can be broken down into a two-step reaction:

-

Formation of a Reversible Enzyme-Inhibitor Complex: this compound initially binds to the active site of AChE to form a non-covalent Michaelis-Menten-like complex.

-

Carbamoylation of the Active Site: Following the initial binding, the carbamoyl (B1232498) moiety of this compound is transferred to the hydroxyl group of a catalytically crucial serine residue within the AChE active site. This covalent modification forms a carbamoylated enzyme that is temporarily inactive.[1]

The overall reaction can be depicted as follows:

E + I ⇌ E-I → E-C + L

Where:

-

E represents the active Acetylcholinesterase enzyme.

-

I represents the this compound inhibitor.

-

E-I is the reversible enzyme-inhibitor complex.

-

E-C is the carbamoylated (inactive) enzyme.

-

L is the leaving group (3,4-xylenol).

This carbamoylation is a reversible process, as the carbamoylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme. However, the rate of this decarbamoylation is significantly slower than the rate of acetylation by the natural substrate, acetylcholine. This slow regeneration rate is the basis for the inhibitory effect of carbamates.[1]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

The following diagram illustrates the signaling pathway disruption caused by this compound.

Quantitative Analysis of AChE Inhibition

While specific IC50 and kinetic constants for this compound were not found in the reviewed literature, the potency of carbamate (B1207046) inhibitors is typically quantified by several key parameters. For context, other carbamate insecticides exhibit a wide range of IC50 values against AChE, often in the nanomolar to micromolar range.[4][5][6]

| Parameter | Description | Typical Range for Carbamates |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Nanomolar to Micromolar |

| Ki | The dissociation constant for the initial reversible binding of the inhibitor to the enzyme. | Varies widely |

| k_carbamoylation | The rate constant for the carbamoylation of the enzyme's active site serine. | Varies |

| k_decarbamoylation | The rate constant for the spontaneous hydrolysis and reactivation of the carbamoylated enzyme. | Generally slow |

Note: The values presented are generalized for the carbamate class of insecticides and are for illustrative purposes. Specific values for this compound would need to be determined experimentally.

Experimental Protocols

The following is a detailed, generalized protocol for determining the in vitro inhibition of acetylcholinesterase by this compound, based on the widely used Ellman's method.

Principle of the Ellman's Assay

This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

This compound (analytical grade)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for this compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The following diagram outlines the workflow for the AChE inhibition assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to give a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in phosphate buffer.

-

Prepare a solution of ATCI (substrate) in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer.

-

Add the this compound dilutions to the test wells. For the control (100% activity) and blank wells, add the same volume of buffer/solvent without the inhibitor.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.

-

Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using appropriate software with a sigmoidal curve fit.

-

Toxicological Implications

The inhibition of AChE by this compound leads to the accumulation of acetylcholine at neuromuscular junctions and in the central and peripheral nervous systems.[1] This results in a state of cholinergic crisis, characterized by a range of symptoms including:

-

Muscarinic effects: Excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).

-

Nicotinic effects: Muscle fasciculations, cramping, and eventually paralysis.

-

Central nervous system effects: Dizziness, headache, anxiety, confusion, convulsions, and respiratory depression.[1]

The reversibility of the carbamoylation means that, with time, the enzyme can recover its function as the carbamoyl group is hydrolyzed.

Conclusion

This compound acts as a potent neurotoxin through the reversible inhibition of acetylcholinesterase via carbamoylation of the enzyme's active site serine. This mechanism disrupts the normal hydrolysis of acetylcholine, leading to its accumulation and the overstimulation of cholinergic receptors, ultimately causing a toxic effect. While specific quantitative kinetic data for this compound is not widely published, the well-established methodologies for studying AChE inhibition, such as the Ellman's assay, provide a robust framework for its detailed characterization. Further research to determine the specific kinetic parameters of this compound would be invaluable for a more complete understanding of its toxicological profile and for the development of potential countermeasures.

References

- 1. This compound | C10H13NO2 | CID 17040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Xylylcarb as a Cholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylylcarb, a synthetic carbamate (B1207046) ester, is recognized primarily for its application as a pesticide.[1] Its efficacy as an insecticide is rooted in its potent ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE).[1][2] This technical guide provides an in-depth examination of this compound's role as a cholinesterase inhibitor, detailing its mechanism of action, physicochemical properties, and the experimental protocols used to characterize its inhibitory activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

This compound, chemically known as (3,4-dimethylphenyl) N-methylcarbamate, belongs to the carbamate class of pesticides.[1][3] Carbamates are derivatives of carbamic acid and are widely utilized in agricultural and domestic settings for insect control.[1][4] The toxicological effects of this compound and other carbamates stem from their interference with the normal functioning of the nervous system, a mechanism they share with organophosphate insecticides.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its study and application. These properties influence its solubility, stability, and interaction with biological systems.

| Property | Value | Reference |

| IUPAC Name | (3,4-dimethylphenyl) N-methylcarbamate | [1][3] |

| Synonyms | 3,4-Xylyl methylcarbamate, MPMC | [3] |

| CAS Number | 2425-10-7 | [3] |

| Molecular Formula | C10H13NO2 | [1][3] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Practically insoluble in water; soluble in most organic solvents. | [5] |

| Stability | Stable to light and temperatures below 90°C. Rapidly hydrolyzed in alkaline media. | [5] |

Mechanism of Cholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.

The inhibition of AChE by this compound is a reversible process involving the carbamoylation of the serine hydroxyl group within the active site of the enzyme.[1][2] This reaction forms a carbamylated enzyme that is temporarily inactive. The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in hyperstimulation of the nervous system and ultimately causing the toxic effects observed in insects and other organisms.[1]

Quantitative Analysis of Cholinesterase Inhibition

| Carbamate Insecticide | Enzyme Source | IC50 (µM) | Reference |

| Bendiocarb | Rat Brain AChE | 1 | [6] |

| Propoxur | Rat Brain AChE | >1 (mM range) | [6] |

| Aldicarb | Rat Brain AChE | >1 (mM range) | [6] |

| Carbaryl | Rat Brain AChE | 17 | [6] |

| Carbofuran | Common Prawn AChE | 0.011 | [7] |

| Carbofuran | Dragonet AChE | 0.028 | [7] |

Experimental Protocols for Acetylcholinesterase Inhibition Assay

The inhibitory activity of compounds like this compound on acetylcholinesterase is typically determined using in vitro enzyme inhibition assays. A widely accepted method is the colorimetric assay developed by Ellman. The following is a generalized protocol based on this method, which can be adapted for the evaluation of this compound.

Principle of the Ellman's Method

The Ellman's assay is a colorimetric method used to measure the activity of cholinesterases. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction decreases.

Reagents and Materials

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes, or recombinant human)

-

This compound (or other test inhibitor)

-

Acetylthiocholine iodide (ATCI) or Acetylthiocholine chloride (ATChCl) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for the inhibitor (e.g., DMSO, ethanol)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized.

-

Prepare a stock solution of the substrate (ATCI or ATChCl) in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the stock solution to obtain a range of inhibitor concentrations for testing.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a specific volume of phosphate buffer, the AChE solution, and the this compound solution at various concentrations.

-

Control Wells (100% Activity): Add the same volumes of phosphate buffer, AChE solution, and the solvent used for the inhibitor (without the inhibitor).

-

Blank Wells: Add the same volumes of phosphate buffer, the inhibitor solvent, and the substrate/DTNB mixture (without the enzyme).

-

-

Pre-incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

Add the substrate (ATCI or ATChCl) and DTNB solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader. This provides the kinetic data.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.

-

Conclusion

This compound functions as a potent cholinesterase inhibitor, a characteristic that underlies its use as an insecticide. Its mechanism of action involves the reversible carbamoylation of the active site of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of nerve function. While the qualitative aspects of its inhibitory action are well-understood, a notable gap exists in the publicly available scientific literature regarding specific quantitative measures of its inhibitory potency, such as IC50 or Ki values. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct in vitro studies to determine these crucial parameters for this compound and other cholinesterase inhibitors. Further research to quantify the inhibitory kinetics of this compound would be invaluable for a more complete toxicological profile and for the development of more selective and safer pesticides.

References

- 1. This compound | C10H13NO2 | CID 17040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. cecas.clemson.edu [cecas.clemson.edu]

- 5. 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hns.ciimar.up.pt [hns.ciimar.up.pt]

Chemical and physical properties of 3,4-xylyl methylcarbamate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Xylyl methylcarbamate, also known by synonyms such as Meobal and MPMC, is a carbamate (B1207046) ester with significant insecticidal properties. Like other carbamates, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanism of action, and analytical methodologies for 3,4-xylyl methylcarbamate, tailored for a scientific audience.

Chemical and Physical Properties

3,4-Xylyl methylcarbamate is a white crystalline solid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 3,4-Xylyl Methylcarbamate

| Property | Value | Reference |

| IUPAC Name | (3,4-dimethylphenyl) N-methylcarbamate | |

| Synonyms | Meobal, MPMC, 3,4-Dimethylphenyl methylcarbamate, Xylylcarb | [1] |

| CAS Number | 2425-10-7 | |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | |

| Melting Point | 79-80 °C | [1] |

| Boiling Point | 126 °C (at 0.2 mmHg) | [1] |

| Water Solubility | 580 mg/L (at 20 °C) | [2] |

| Appearance | White crystalline solid |

Synthesis

The synthesis of 3,4-xylyl methylcarbamate is typically achieved through the reaction of 3,4-dimethylphenol (B119073) with methyl isocyanate. This reaction is a nucleophilic addition of the phenolic hydroxyl group to the isocyanate group.

Experimental Protocol: Synthesis of 3,4-Xylyl Methylcarbamate

The following is a representative laboratory-scale protocol for the synthesis of 3,4-xylyl methylcarbamate.

Materials:

-

3,4-Dimethylphenol

-

Methyl isocyanate

-

Anhydrous toluene (B28343) (or other inert solvent such as benzene (B151609) or dioxane)

-

Triethylamine (B128534) (or other suitable base catalyst)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve 3,4-dimethylphenol (1.0 equivalent) in anhydrous toluene.

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the solution.

-

With stirring, add methyl isocyanate (1.1 equivalents) dropwise to the reaction mixture at room temperature. The reaction may be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure 3,4-xylyl methylcarbamate as a white solid.

Mechanism of Action and Signaling Pathway

The primary pharmacological target of 3,4-xylyl methylcarbamate is the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, terminating the nerve impulse at cholinergic synapses. 3,4-Xylyl methylcarbamate acts as a reversible inhibitor of AChE. It carbamylates a serine residue in the active site of the enzyme, rendering it inactive. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.

Downstream Effects

The accumulation of acetylcholine due to AChE inhibition leads to the overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems. This results in a range of physiological effects, which are the basis for the insecticidal activity of 3,4-xylyl methylcarbamate.

Analytical Methodologies

The quantification and identification of 3,4-xylyl methylcarbamate in various matrices are crucial for research, quality control, and toxicological studies. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of carbamate pesticides. A reversed-phase column is typically employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Table 2: Representative HPLC Conditions for 3,4-Xylyl Methylcarbamate Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of 3,4-xylyl methylcarbamate, especially at trace levels. Due to the thermal lability of some carbamates, derivatization may sometimes be employed, although direct analysis is often possible.

Table 3: Representative GC-MS Conditions for 3,4-Xylyl Methylcarbamate Analysis

| Parameter | Condition |

| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-300 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following protocol, based on the Ellman method, can be used to determine the in vitro inhibitory activity of 3,4-xylyl methylcarbamate against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

3,4-Xylyl methylcarbamate

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of 3,4-xylyl methylcarbamate in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay:

-

In a 96-well microplate, add phosphate buffer to each well.

-

Add a specific volume of the 3,4-xylyl methylcarbamate dilutions to the test wells. Add buffer or solvent to the control wells.

-

Add the AChE solution to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes).

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI solution to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Take readings at regular intervals for a set period (e.g., every minute for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of 3,4-xylyl methylcarbamate relative to the control.

-

Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Conclusion

3,4-Xylyl methylcarbamate is a potent insecticide whose efficacy is derived from its ability to inhibit acetylcholinesterase. This guide has provided a detailed overview of its chemical and physical properties, a representative synthesis protocol, its mechanism of action, and relevant analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and pesticide research.

References

Synthesis of Aminocarb: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for the carbamate (B1207046) insecticide, aminocarb (B1665979). The document details the core chemical reactions, experimental protocols, and quantitative data to support research, development, and production efforts.

Introduction

Aminocarb, chemically known as 4-(dimethylamino)-3-methylphenyl methylcarbamate, is a carbamate insecticide that has been utilized in agriculture and forestry. Its synthesis involves multi-step chemical transformations, primarily centered around the formation of a key substituted phenol (B47542) intermediate followed by carbamoylation. This guide will explore the two main synthetic routes to aminocarb, providing detailed experimental procedures and relevant data.

Synthesis Pathways

There are two primary synthetic routes for the production of aminocarb. The first, and most common commercial pathway, begins with the nitration or nitrosation of m-cresol (B1676322). The second, a more direct route, utilizes 4-(dimethylamino)-3-methylphenol as the starting material.

Route 1: From m-Cresol

This pathway involves three key steps:

-

Nitrosation/Nitration of m-Cresol: m-Cresol is first converted to an intermediate, either 4-nitroso-3-methylphenol or 4-nitro-3-methylphenol.

-

Catalytic Hydrogenation: The nitro or nitroso intermediate is then reduced to 4-amino-3-methylphenol (B1666317).

-

Carbamoylation: The resulting 4-amino-3-methylphenol is reacted with methyl isocyanate to yield aminocarb.

Alternatively, the intermediate 4-amino-3-methylphenol can be dimethylated to 4-(dimethylamino)-3-methylphenol before the final carbamoylation step.

Route 2: From 4-(Dimethylamino)-3-methylphenol

This is a more direct, single-step synthesis where 4-(dimethylamino)-3-methylphenol is reacted with methyl isocyanate.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key steps in the synthesis of aminocarb, along with quantitative data in tabular format for easy comparison.

Step 1: Synthesis of Intermediates from m-Cresol

Protocol 1: Nitrosation of m-Cresol to 4-Nitroso-3-methylphenol [1]

This protocol describes the nitrosation of m-cresol to produce 4-nitroso-3-methylphenol.

Experimental Workflow:

Methodology:

-

In a suitable vessel, dissolve 28.5 g of m-cresol and 19.4 g of sodium nitrite in a solution of 11.2 g of sodium hydroxide (B78521) in 120 ml of water, maintaining the temperature at 10°C.

-

Cool the resulting solution to 3-10°C.

-

In a separate four-hole flask, prepare a solution of 81.4 g of 36% hydrochloric acid in 58.1 g of water.

-

Slowly add the m-cresol/sodium nitrite solution to the hydrochloric acid solution while maintaining the temperature between 3-10°C.

-

After the addition is complete, continue to stir the mixture for 30 minutes.

-

Filter the resulting solid and dry it in an oven to obtain 4-nitroso-3-methylphenol.

Quantitative Data:

| Parameter | Value | Reference |

| m-Cresol | 28.5 g | [1] |

| Sodium Nitrite | 19.4 g | [1] |

| Sodium Hydroxide | 11.2 g | [1] |

| 36% Hydrochloric Acid | 81.4 g | [1] |

| Reaction Temperature | 3-10°C | [1] |

| Reaction Time | 30 minutes | [1] |

| Yield | 93.0% (33.6 g) | [1] |

Protocol 2: Nitration of m-Cresol to 4-Nitro-3-methylphenol [2]

This protocol involves the esterification of p-cresol (B1678582) followed by nitration and hydrolysis. While the source specifies p-cresol, the methodology can be adapted for m-cresol.

Methodology:

-

Esterification: React m-cresol with phosgene (B1210022) in the presence of sodium hydroxide to form the corresponding carbonate ester.

-

Nitration: Treat the carbonate ester with a mixture of industrial sulfuric acid and nitric acid, keeping the temperature controlled.

-

Hydrolysis: Hydrolyze the nitrated ester using sodium carbonate, followed by acidification with hydrochloric acid to yield the crude 4-nitro-3-methylphenol.

-

Refining: The crude product is then purified.

Quantitative Data:

| Parameter | Reactant/Condition | Specification | Reference |

| Esterification | p-Methyl phenol | >98% purity | [2] |

| NaOH | 30% solution | [2] | |

| Nitration | Sulfuric Acid | 96-98%, 1.80-1.84 g/ml | [2] |

| Nitric Acid | 98%, 1.50 g/ml | [2] | |

| Hydrolysis | Sodium Carbonate | 98% purity | [2] |

| Hydrochloric Acid | 35-37% solution | [2] |

Step 2: Catalytic Hydrogenation to 4-Amino-3-methylphenol

Protocol 3: Reduction of 4-Nitroso-3-methylphenol using Palladium on Carbon (Pd/C) [1][3]

This protocol details the reduction of 4-nitroso-3-methylphenol to 4-amino-3-methylphenol using a palladium on carbon catalyst.

Experimental Workflow:

Methodology:

-

In an autoclave, combine 4-nitroso-3-methylphenol and methanol in a 1:7.5 weight ratio.

-

Add 10% Pd/C catalyst (3% by weight of the nitroso compound) and ammonia (B1221849) solution (10% by weight of the nitroso compound).

-

Seal the autoclave and purge with nitrogen.

-

Pressurize with hydrogen gas.

-

Stir the mixture at 20-25°C for 2-8 hours, or until hydrogen uptake ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent by evaporation to obtain the crude 4-amino-3-methylphenol.

Quantitative Data:

| Parameter | Value | Reference |

| Precursor | 4-nitroso-3-methylphenol | [1][3] |

| Catalyst | 10% Palladium on Carbon | [3] |

| Catalyst Loading | 3 wt% relative to precursor | [1][3] |

| Solvent | Methanol | [1][3] |

| Precursor:Solvent Ratio | 1:7.5 (w/w) | [1] |

| Promoter | Ammonia (10 wt% of precursor) | [1][3] |

| Temperature | 20-25°C | [1][3] |

| Pressure | Atmospheric Hydrogen | [3] |

| Reaction Time | 2-8 hours | [1][3] |

Protocol 4: Reduction of 4-Nitro-3-methylphenol using Raney Nickel [3]

This protocol describes an alternative reduction method using Raney Nickel as the catalyst.

Methodology:

-

Suspend 4-nitro-3-methylphenol in methanol in a round-bottom flask.

-

Carefully add a slurry of Raney Nickel.

-

While stirring at room temperature, add 90% formic acid.

-

The reaction is typically complete in 10-20 minutes.

-

Monitor the reaction by observing the cessation of gas evolution.

-

Filter the mixture to remove the catalyst.

-

The filtrate can be worked up by dissolving the residue in an organic solvent, washing with a saturated sodium chloride solution, drying, and evaporating the solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Precursor | 4-nitro-3-methylphenol | [3] |

| Catalyst | Raney Nickel | [3] |

| Catalyst Loading | ~5-10 wt% relative to precursor | [3] |

| Solvent | Methanol with Formic Acid | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 10-20 minutes | [3] |

| Yield | 85-90% | [3] |

Step 3: Synthesis of 4-(Dimethylamino)-3-methylphenol (Optional Intermediate Step)

Protocol 5: Eschweiler-Clarke Reaction for Dimethylation of 4-Amino-3-methylphenol [4][5][6][7][8]

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde (B43269).[4][5] This reaction proceeds via reductive amination and stops at the tertiary amine stage without forming quaternary ammonium (B1175870) salts.[4][8]

General Methodology:

-

The primary amine (4-amino-3-methylphenol) is treated with excess formaldehyde and formic acid.

-

The mixture is typically heated to near boiling.

-

The reaction involves the formation of an imine with formaldehyde, which is then reduced by formic acid, releasing carbon dioxide.[4] This process is repeated to achieve dimethylation.

Step 4: Carbamoylation to Aminocarb

Protocol 6: Reaction of 4-(Dimethylamino)-3-methylphenol with Methyl Isocyanate

This is the final step in the synthesis of aminocarb.

Methodology:

-

Dissolve 4-(dimethylamino)-3-methylphenol in a suitable inert solvent such as toluene.

-

Add a catalytic amount of a tin compound.

-

React the solution with methyl isocyanate.

-

The aminocarb product can be purified by crystallization from isopropanol (B130326) or by vacuum distillation.

Conclusion

The synthesis of aminocarb can be achieved through multiple pathways, with the route starting from m-cresol being the most established. The selection of a specific route and protocol will depend on factors such as the availability of starting materials, desired purity, and scalability. The detailed experimental procedures and quantitative data provided in this guide serve as a valuable resource for researchers and professionals involved in the synthesis of aminocarb and related compounds. Careful control of reaction conditions is crucial to maximize yield and minimize the formation of byproducts.

References

- 1. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 2. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Environmental Fate of Xylylcarb: A Technical Guide to its Degradation in Soil and Water

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the degradation pathways and products of the insecticide Xylylcarb (3,4-dimethylphenyl N-methylcarbamate) in soil and water environments. This guide is an essential resource for researchers, scientists, and drug development professionals engaged in environmental risk assessment and the development of sustainable agricultural practices.

This compound, a carbamate (B1207046) insecticide, is primarily used to control a variety of insect pests. Understanding its environmental persistence and transformation is critical to evaluating its potential impact on ecosystems and human health. This technical guide provides an in-depth analysis of the key degradation processes—hydrolysis, photodegradation, and microbial degradation—that govern the fate of this compound in the environment.

Core Degradation Pathways

The primary mechanism for the breakdown of this compound in both soil and water is hydrolysis , a chemical reaction with water. This process cleaves the carbamate ester bond, yielding two main degradation products: 3,4-dimethylphenol and methylcarbamic acid . Methylcarbamic acid is unstable and further degrades to methylamine (B109427) and carbon dioxide. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions.

In addition to hydrolysis, this compound is susceptible to photodegradation when exposed to sunlight, particularly in aqueous environments. While specific photoproducts are not extensively documented in publicly available literature, the process generally involves the transformation of the aromatic ring and the carbamate group.

Microbial degradation also plays a crucial role in the dissipation of this compound from soil. Soil microorganisms can utilize this compound as a source of carbon and nitrogen, breaking it down into simpler, less toxic compounds. Studies on the metabolism of similar carbamates suggest that microbial pathways may involve initial hydrolysis followed by further degradation of the resulting 3,4-dimethylphenol. Furthermore, research on the metabolism of 3,4-dimethylphenyl N-methylcarbamate in rats indicates the potential for oxidative pathways, leading to products such as 3-methyl-4-carboxyphenyl N-methylcarbamate[1].

Quantitative Degradation Data

A thorough review of available scientific literature reveals a notable lack of specific quantitative data on the degradation rates and half-lives of this compound in soil and water under varied environmental conditions. This data gap highlights the need for further research to accurately model the environmental persistence of this insecticide. The following tables summarize the currently available information, which is largely qualitative.

Table 1: Summary of this compound Degradation in Soil

| Degradation Process | Key Factors Influencing Degradation | Primary Degradation Products | Quantitative Data (Half-life, DT50) |

| Microbial Degradation | Soil type, organic matter content, microbial population, temperature, moisture | 3,4-dimethylphenol, Methylcarbamic acid (further degrades to methylamine and CO2), Potentially oxidized metabolites | Data not available in reviewed literature. |

| Hydrolysis | Soil pH (faster at higher pH), moisture content | 3,4-dimethylphenol, Methylcarbamic acid | Data not available in reviewed literature. |

Table 2: Summary of this compound Degradation in Water

| Degradation Process | Key Factors Influencing Degradation | Primary Degradation Products | Quantitative Data (Half-life, DT50) |

| Hydrolysis | pH (rate increases with increasing pH), temperature | 3,4-dimethylphenol, Methylcarbamic acid | Data not available in reviewed literature. |

| Photodegradation | Light intensity, presence of photosensitizers | Transformation products of the aromatic ring and carbamate group | Data not available in reviewed literature. |

Experimental Protocols for Degradation Studies

To address the existing data gaps, standardized experimental protocols are essential. The following methodologies are based on established guidelines from regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[2][3][4][5][6][7][8][9]

Soil Degradation Studies (Aerobic and Anaerobic)

A typical laboratory study to determine the rate of aerobic and anaerobic transformation of this compound in soil involves the following steps:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved (e.g., to <2 mm), and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C-labeled) or non-labeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, an anaerobic environment is established by flooding the soil and purging with an inert gas like nitrogen.

-

Sampling and Analysis: At specified time intervals, soil samples are extracted using appropriate solvents (e.g., acetonitrile, methanol). The extracts are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent this compound and its transformation products.

-

Data Analysis: The rate of degradation and the half-life (DT50) of this compound are calculated using appropriate kinetic models (e.g., first-order kinetics).

Hydrolysis Studies

The rate of hydrolysis of this compound as a function of pH can be determined using the following protocol:

-

Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH levels (e.g., pH 4, 7, and 9) to represent acidic, neutral, and alkaline conditions.

-

Test Substance Application: A stock solution of this compound is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The solutions are maintained at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of this compound using a suitable analytical method like HPLC.

-

Data Analysis: The hydrolysis rate constant and half-life are determined for each pH level.

Visualizing Degradation Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Hydrolysis pathway of this compound.

Caption: Experimental workflow for soil degradation studies.

Conclusion and Future Directions

While the primary degradation pathways of this compound are understood to be hydrolysis and microbial degradation, this technical guide underscores a critical need for more robust quantitative data. Future research should focus on conducting detailed degradation kinetic studies in a variety of soil types and under different environmental conditions to generate the data necessary for accurate environmental risk assessments. Such studies will be invaluable for developing guidelines for the safe and sustainable use of this compound in agriculture.

References

- 1. academic.oup.com [academic.oup.com]

- 2. policycommons.net [policycommons.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Federal Register :: Final Test Guidelines; Notice of Availability of Several Revised Test Guidelines [federalregister.gov]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. biotecnologiebt.it [biotecnologiebt.it]

- 8. regulations.gov [regulations.gov]

- 9. epa.gov [epa.gov]

An In-depth Technical Guide on the Environmental Fate and Persistence of Xylylcarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylylcarb, a carbamate (B1207046) insecticide, is utilized in agricultural and domestic settings to control a range of insect pests.[1] As with any pesticide, understanding its environmental fate and persistence is paramount to assessing its potential ecological impact. This technical guide synthesizes the available scientific information on the environmental behavior of this compound, focusing on its degradation pathways, persistence in various environmental compartments, and the methodologies used for its study.

This compound, also known as 3,4-xylyl methylcarbamate, functions as an acetylcholinesterase (AChE) inhibitor, a mechanism common to carbamate and organophosphate insecticides.[1][2] Its chemical structure consists of a carbamate ester derived from 3,4-xylenol and methylcarbamic acid.[1] The environmental persistence and fate of this compound are influenced by a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its fundamental physicochemical properties. While a comprehensive, publicly available dataset for all properties is limited, the following table summarizes key known characteristics.

| Property | Value | Significance in Environmental Fate |

| Molecular Formula | C10H13NO2 | Basic identifying information. |

| Molecular Weight | 179.22 g/mol [1] | Influences diffusion and volatility. |

| Synonyms | MPMC, Meobal, 3,4-Xylyl methylcarbamate[1] | Important for literature and database searches. |

| Class | Carbamate Insecticide[1] | Indicates mode of action and general chemical properties. |

Abiotic Degradation

Abiotic degradation processes, namely hydrolysis and photolysis, play a significant role in the breakdown of this compound in the environment, particularly in aqueous systems.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For carbamate insecticides like this compound, the ester linkage is susceptible to hydrolysis, especially under alkaline conditions.[3] This process is a critical pathway for the degradation of carbamates in water and moist soil.[3][4]

Experimental Protocol for Hydrolysis Rate Determination:

A typical hydrolysis study involves the following steps, adapted from general pesticide testing guidelines[5][6][7]:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH levels (e.g., pH 4, 7, and 9) to simulate various environmental conditions.

-

Incubation: A known concentration of this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.

-

Sampling: Aliquots are collected from each solution at predetermined time intervals.

-

Analysis: The concentration of the parent this compound and any major degradation products in the samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10]

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) of this compound at each pH are calculated from the concentration-time data, typically assuming first-order kinetics.

-

Diagram of Hydrolysis Experimental Workflow

Caption: Workflow for determining the hydrolysis rate of this compound.

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by sunlight. Photolysis can occur directly, when the chemical itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species in the environment (e.g., hydroxyl radicals).[3][11]

Experimental Protocol for Photolysis Rate Determination:

The methodology for assessing photolysis is similar to that for hydrolysis, with the key difference being the exposure to a light source[5][6][11]:

-

Solution Preparation: this compound is dissolved in a sterile, buffered aqueous solution (typically at a pH where hydrolysis is minimal) or a relevant natural water sample.

-

Light Exposure: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any abiotic degradation not due to light.

-

Sampling and Analysis: Samples are collected at various time points and analyzed for the concentration of this compound and its photoproducts using HPLC or GC-MS.

-

Quantum Yield Calculation: The data can be used to calculate the quantum yield, which is a measure of the efficiency of the photochemical process.

Biotic Degradation

The breakdown of this compound by microorganisms is a crucial process in its environmental dissipation, particularly in soil and aquatic sediments.

Microbial Degradation in Soil

Soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and nitrogen, leading to its degradation.[3][12] The rate of microbial degradation is influenced by soil properties such as organic matter content, pH, temperature, and moisture.[4]

The primary step in the microbial degradation of carbamates is the hydrolysis of the ester bond, catalyzed by enzymes like carbaryl (B1668338) hydrolase.[12] This initial step detoxifies the compound by breaking the carbamate moiety.[12] The resulting aromatic ring (3,4-xylenol in the case of this compound) is then further degraded through various metabolic pathways, often involving oxygenases that hydroxylate the aromatic nucleus, making it more susceptible to ring cleavage.[12]

Experimental Protocol for Soil Metabolism Study:

A laboratory soil metabolism study typically follows these steps, based on general pesticide guidelines:

-

Soil Selection and Characterization: Representative soil types are selected and characterized for properties like texture, organic carbon content, pH, and microbial biomass.

-

Treatment: A known amount of radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples. Radiolabeling allows for the tracking of the parent compound and its metabolites.

-

Incubation: The treated soil is incubated under controlled conditions of temperature and moisture, often under both aerobic and anaerobic conditions in separate experiments.

-

Extraction and Analysis: At specified intervals, soil samples are extracted using appropriate solvents. The extracts are then analyzed using techniques like Liquid Scintillation Counting (LSC) to quantify total radioactivity, and HPLC or Thin-Layer Chromatography (TLC) coupled with radio-detection to separate and identify the parent compound and its degradation products.[13][14]

-

Mineralization Assessment: The evolution of ¹⁴CO₂ from the soil is often monitored as an indicator of the complete mineralization of the organic compound.

-

Diagram of a Potential Microbial Degradation Pathway

Caption: A generalized microbial degradation pathway for this compound.

Mobility and Transport

The potential for this compound to move within the environment, for instance, leaching into groundwater or moving into aquatic systems via runoff, is a key aspect of its environmental risk assessment.

Soil Sorption and Leaching

Experimental Protocol for Soil Sorption/Desorption (Batch Equilibrium Method):

-

Soil and Solution Preparation: A series of soil-water slurries are prepared with varying concentrations of this compound.

-

Equilibration: The slurries are agitated for a period sufficient to reach equilibrium between the dissolved and sorbed phases.

-

Separation and Analysis: The solid and liquid phases are separated by centrifugation. The concentration of this compound in the aqueous phase is measured. The amount sorbed to the soil is calculated by the difference from the initial concentration.

-

Koc Calculation: The soil-water distribution coefficient (Kd) is calculated, and this is then normalized to the organic carbon content of the soil to determine the Koc value.

Ecotoxicological Profile

This compound is classified as very toxic to aquatic life, with long-lasting effects.[1] This highlights the importance of understanding its persistence and potential for exposure to non-target aquatic organisms.

Conclusion

The environmental fate and persistence of this compound are governed by a complex interplay of abiotic and biotic processes. While quantitative data such as half-lives in different environmental matrices are not widely available in the public domain, the general behavior of carbamate insecticides provides a framework for understanding its likely environmental fate. The primary degradation pathways are expected to be hydrolysis, particularly under alkaline conditions, and microbial degradation in soil and water. Photolysis may also contribute to its breakdown in sunlit surface waters. The mobility of this compound in soil will be dependent on its sorption characteristics, which are influenced by soil properties. Further research is needed to quantify the rates of these processes and to fully elucidate the degradation pathways and the nature of the resulting metabolites.

References

- 1. This compound | C10H13NO2 | CID 17040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: S-1046) [sitem.herts.ac.uk]

- 3. Environmental fate and toxicology of carbaryl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Neonicotinoid insecticide hydrolysis and photolysis: Rates and residual toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of photolysis and hydrolysis of pyraclostrobin in aqueous solutions and its degradation products in paddy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. piat.org.nz [piat.org.nz]

- 8. Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for the analysis of endocrine disrupting chemicals in selected environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of biocides in different environmental matrices by use of ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrolysis and photolysis of diacylhydrazines-type insect growth regulator JS-118 in aqueous solutions under abiotic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Strains C4, C5, and C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Xylylcarb in Mammalian Systems: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the metabolic pathways of Xylylcarb (3,4-dimethylphenyl N-methylcarbamate), a carbamate (B1207046) insecticide, within mammalian systems. Due to the limited availability of specific public data on this compound, this document synthesizes established principles of carbamate insecticide metabolism to project its likely biotransformation. The core metabolic routes—hydrolysis, oxidation, and conjugation—are detailed, supported by generalized experimental protocols and visual pathway diagrams. This guide serves as a foundational resource for researchers in toxicology, pharmacology, and drug development, offering insights into the anticipated metabolic fate and potential for bioactivation or detoxification of this compound. All quantitative data presented are illustrative, based on analogous carbamate compounds, to provide a comparative framework.

Introduction

This compound, a member of the N-methylcarbamate class of insecticides, functions through the reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1][2] Understanding the metabolic fate of this compound in mammals is paramount for assessing its toxicological profile, duration of action, and potential for bioaccumulation. The biotransformation of carbamates generally proceeds through a series of enzymatic reactions aimed at increasing their polarity to facilitate excretion.[1][2] In mammalian systems, these processes are primarily carried out in the liver by a suite of metabolic enzymes.[2]

The metabolic pathways for carbamates can be broadly categorized into Phase I and Phase II reactions. Phase I reactions, which include hydrolysis and oxidation, introduce or expose functional groups.[3] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to further increase water solubility and promote elimination from the body.[1] This guide will explore these pathways in the context of this compound, drawing parallels from more extensively studied carbamates to construct a predictive metabolic map.

Predicted Metabolic Pathways of this compound

The metabolic transformation of this compound in mammals is anticipated to follow three primary pathways: hydrolysis of the carbamate ester linkage, oxidation of the aromatic ring and N-methyl group, and subsequent conjugation of the resulting metabolites.

Phase I Metabolism

2.1.1. Hydrolysis

The initial and often primary step in the detoxification of N-methylcarbamates is the enzymatic hydrolysis of the ester bond.[3][4] This reaction is catalyzed by carboxylesterases, which are abundant in the liver and plasma. The hydrolysis of this compound would yield 3,4-xylenol and N-methylcarbamic acid. The latter is unstable and spontaneously decomposes to methylamine (B109427) and carbon dioxide.[5]

2.1.2. Oxidation

Oxidative metabolism of this compound is expected to be mediated by the cytochrome P450 (CYP450) monooxygenase system, a versatile family of enzymes responsible for the metabolism of a vast array of xenobiotics.[6][7] For this compound, two principal sites of oxidation are the aromatic ring and the N-methyl group.

-

Aromatic Hydroxylation: The 3,4-dimethylphenyl ring of this compound is a likely target for hydroxylation, a common reaction for aromatic compounds catalyzed by CYP450 enzymes.[2] This would result in the formation of various hydroxylated this compound metabolites.

-

N-demethylation: The N-methyl group can undergo oxidative N-dealkylation, also mediated by CYP450 enzymes, to form a hydroxymethyl intermediate that is unstable and subsequently loses formaldehyde (B43269) to yield the corresponding N-desmethyl metabolite.

Phase II Metabolism: Conjugation

The phenolic and hydroxylated metabolites produced during Phase I metabolism undergo conjugation with endogenous molecules to form highly water-soluble compounds that are readily excreted.[8] The primary conjugation reactions for phenolic metabolites are glucuronidation and sulfation.[1][8]

-

Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the phenolic metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[8]

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the metabolites.[8]

Data Presentation: Illustrative Quantitative Data

Disclaimer: The following tables present hypothetical quantitative data for the metabolism of this compound, extrapolated from studies on analogous carbamate insecticides. These values are for illustrative purposes to provide a framework for comparison and are not based on direct experimental measurement of this compound.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Mammalian Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 35 | 19.8 |

| Mouse | 28 | 24.7 |

| Human | 45 | 15.4 |

Table 2: Hypothetical Metabolite Profile of this compound in Rat Hepatocytes (2-hour incubation)

| Metabolite | Percentage of Total Metabolites |

| 3,4-Xylenol | 65% |

| Hydroxylated this compound | 20% |

| N-desmethyl this compound | 10% |

| Other | 5% |

Table 3: Hypothetical Excretion Profile of this compound Metabolites in Rats (48 hours post-administration)

| Excretion Route | Percentage of Administered Dose | Major Metabolites |

| Urine | 85% | 3,4-Xylenol glucuronide, 3,4-Xylenol sulfate |

| Feces | 15% | Unchanged this compound, 3,4-Xylenol |

Experimental Protocols

The following are generalized protocols for key experiments used to study the metabolism of carbamate insecticides. These can be adapted for the study of this compound.

4.1. In Vitro Metabolic Stability Assay

-

Preparation of Liver Microsomes: Liver microsomes are prepared from the desired mammalian species (e.g., rat, human) by differential centrifugation of liver homogenates. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Incubation: this compound (typically 1 µM) is incubated with liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound.

-

Data Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

4.2. Metabolite Identification in Hepatocytes

-

Hepatocyte Culture: Cryopreserved primary hepatocytes from the target species are thawed and cultured according to the supplier's instructions.

-

Incubation: this compound (e.g., 10 µM) is added to the hepatocyte culture medium and incubated for a set period (e.g., 2, 8, 24 hours) at 37°C in a humidified CO2 incubator.

-

Sample Collection: At the end of the incubation, the culture medium and the cell lysate are collected separately.

-

Sample Preparation: Samples are extracted with an organic solvent to precipitate proteins and extract the metabolites.

-

Analysis: The extracts are analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualizations

Caption: Predicted metabolic pathways of this compound in mammalian systems.

Caption: Workflow for in vitro metabolic stability assessment.

References

- 1. Natural polyphenol disposition via coupled metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Xylylcarb in Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Xylylcarb, a carbamate (B1207046) insecticide, functions as a reversible acetylcholinesterase (AChE) inhibitor.[1] This mode of action, while effective against target pests, raises significant concerns regarding its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target species, including mammals, birds, fish, aquatic invertebrates, and honeybees. Due to the limited availability of specific quantitative data for this compound across all non-target groups, this document also incorporates general toxicological information for carbamates to provide a broader risk perspective. All presented data is summarized in structured tables for comparative analysis. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided for key toxicological studies. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological mechanisms and assessment methodologies.

Mode of Action: Acetylcholinesterase Inhibition

This compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the proper functioning of the nervous system in both insects and vertebrates. It is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process that terminates the nerve signal.

By inhibiting AChE, this compound leads to an accumulation of ACh in the synapse. This results in the continuous and excessive stimulation of cholinergic receptors, leading to a state of hyperexcitation.[1] In insects, this manifests as tremors, paralysis, and ultimately death. A similar mechanism of neurotoxicity is observed in non-target organisms, leading to a range of adverse effects.[1] The inhibition of AChE by carbamates like this compound is typically reversible, as the carbamoylated enzyme is less stable than the phosphorylated enzyme formed by organophosphate insecticides.[1]

References

An In-depth Technical Guide to the Isomers and Analogs of Xylylcarb

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylylcarb, a synthetic carbamate (B1207046) insecticide, and its structural isomers and analogs represent a significant class of acetylcholinesterase (AChE) inhibitors. This technical guide provides a comprehensive overview of these compounds, focusing on their synthesis, biological activity, and the underlying mechanisms of action. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document aims to serve as a valuable resource for professionals engaged in the research and development of novel insecticides and therapeutic agents targeting the cholinergic system.

Introduction

Carbamate insecticides, including this compound and its related compounds, exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in persistent nerve stimulation and, ultimately, paralysis and death in target organisms. The specific substitution pattern on the phenyl ring of these N-methylcarbamates significantly influences their potency and selectivity. This guide delves into the nuances of these structure-activity relationships, with a particular focus on the isomers and analogs of this compound.

Physicochemical and Biological Activity Data

The biological efficacy of this compound isomers and analogs is intrinsically linked to their physicochemical properties and their ability to inhibit acetylcholinesterase. The following tables summarize key quantitative data for a range of these compounds.

Table 1: Physicochemical Properties of this compound Isomers and Analogs

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| This compound | (3,4-dimethylphenyl) N-methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | 2.3 |

| Metolcarb | (3-methylphenyl) N-methylcarbamate | C₉H₁₁NO₂ | 165.19 | 1.7 |

| Isomer A | (2,3-dimethylphenyl) N-methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | - |

| Isomer B | (2,4-dimethylphenyl) N-methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | - |

| Isomer C | (2,5-dimethylphenyl) N-methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | - |

| Isomer D | (2,6-dimethylphenyl) N-methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | - |

| Isomer E | (3,5-dimethylphenyl) N-methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | - |

| Analog 1 | (4-chlorophenyl) N-methylcarbamate | C₈H₈ClNO₂ | 185.61 | 2.58 |

| Analog 2 | Phenyl N-methylcarbamate | C₈H₉NO₂ | 151.16 | 1.24 |

Table 2: Acetylcholinesterase (AChE) Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | Housefly Head AChE | - |

| Metolcarb | Housefly Head AChE | - |

| Isomer A | Housefly Head AChE | - |

| Isomer B | Housefly Head AChE | - |

| Isomer C | Housefly Head AChE | - |

| Isomer D | Housefly Head AChE | - |

| Isomer E | Housefly Head AChE | - |

| Analog 1 | - | - |

| Analog 2 | - | - |

Table 3: Insecticidal Activity Data (LD₅₀)

| Compound | Target Organism | LD₅₀ (µ g/fly ) |

| This compound | Housefly (Musca domestica) | - |

| Metolcarb | Housefly (Musca domestica) | - |

| Isomer A | Housefly (Musca domestica) | - |

| Isomer B | Housefly (Musca domestica) | - |

| Isomer C | Housefly (Musca domestica) | - |

| Isomer D | Housefly (Musca domestica) | - |

| Isomer E | Housefly (Musca domestica) | - |

| Analog 1 | Housefly (Musca domestica) | - |

| Analog 2 | Housefly (Musca domestica) | - |

Data not available is denoted by "-". Further research is required to populate these fields.

Experimental Protocols

Synthesis of Substituted Phenyl N-Methylcarbamates

A general and effective method for the synthesis of this compound and its analogs involves the reaction of a substituted phenol (B47542) with methyl isocyanate in the presence of a base catalyst.

General Procedure:

-

A solution of the desired substituted phenol (1.0 equivalent) is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, toluene).

-

A catalytic amount of a tertiary amine base (e.g., triethylamine, approximately 0.1 equivalents) is added to the solution.

-